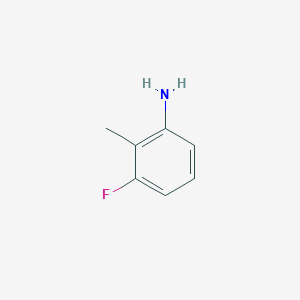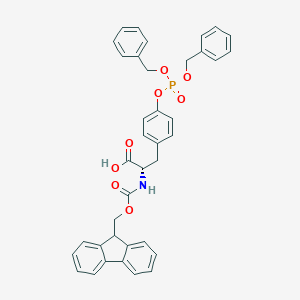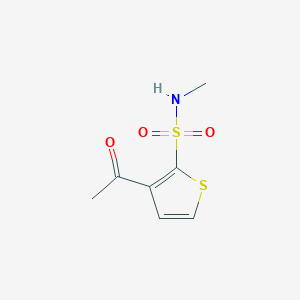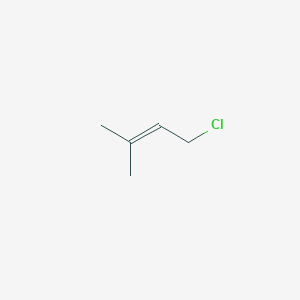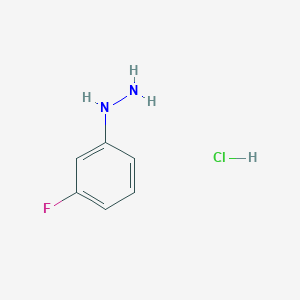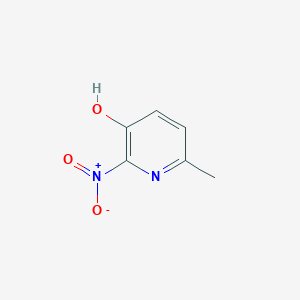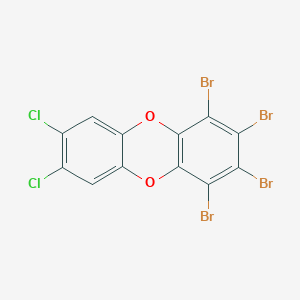
1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin is a halogenated organic compound belonging to the family of polychlorinated dibenzodioxins (PCDDs). These compounds are known for their environmental persistence and potential toxicity. The molecular formula of this compound is C12H2Br4Cl2O2, and it has a molecular weight of 568.665 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin typically involves the bromination and chlorination of dibenzo-p-dioxin. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective halogenation at the desired positions on the aromatic ring .
Industrial Production Methods
similar compounds are often produced through multi-step synthesis involving halogenation reactions under stringent conditions to minimize by-products and ensure high purity .
化学反应分析
Types of Reactions
1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to less halogenated products.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized dioxin derivatives, while reduction can produce less halogenated compounds .
科学研究应用
1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the behavior and fate of halogenated dioxins in the environment.
Toxicology: Employed in toxicological studies to understand the effects of halogenated dioxins on biological systems.
Analytical Chemistry: Utilized as a standard in analytical methods for detecting and quantifying dioxins in environmental samples.
作用机制
The mechanism of action of 1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate a cascade of molecular events leading to changes in gene expression. This can result in various biological effects, including disruption of endocrine functions and induction of toxic responses .
相似化合物的比较
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzo-p-dioxin: Similar structure but with different halogenation pattern.
1,2,3,4-Tetrabromodibenzo-p-dioxin: Similar bromination but lacks chlorination.
Uniqueness
1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin is unique due to its specific halogenation pattern, which influences its chemical properties and biological activity. The presence of both bromine and chlorine atoms can affect its reactivity and interaction with biological systems, making it a valuable compound for specialized research applications .
属性
IUPAC Name |
1,2,3,4-tetrabromo-7,8-dichlorodibenzo-p-dioxin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br4Cl2O2/c13-7-8(14)10(16)12-11(9(7)15)19-5-1-3(17)4(18)2-6(5)20-12/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWXRVGVVHTRNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br4Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159177 |
Source


|
| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-7,8-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134974-39-3 |
Source


|
| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-7,8-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134974393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-7,8-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
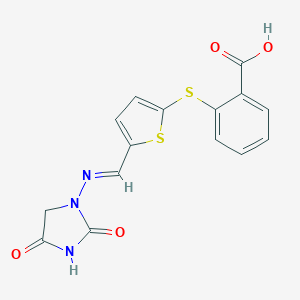
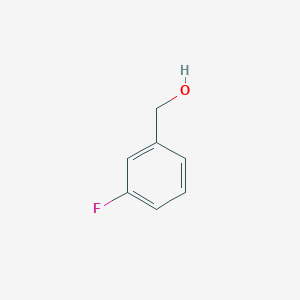
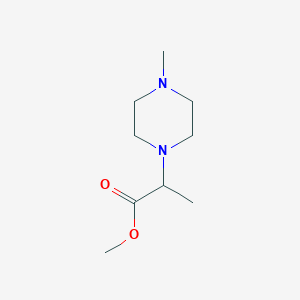
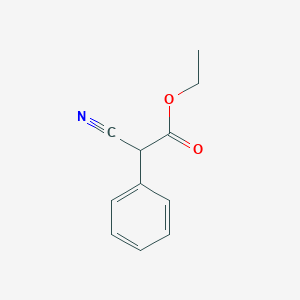
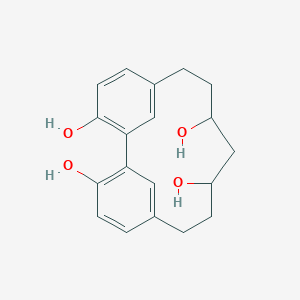
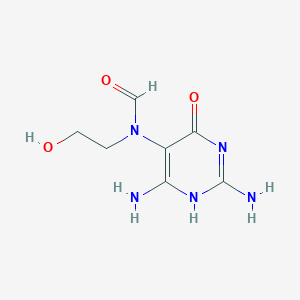
![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)
